(2-(2-(二甲氨基)乙氧基)苯基)硼酸

描述

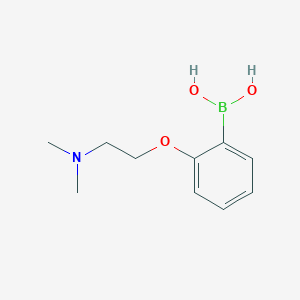

“(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” is a chemical compound with the molecular formula C10H16BNO3 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 165 and its IUPAC name is 2-(dimethylamino)phenylboronic acid .

Molecular Structure Analysis

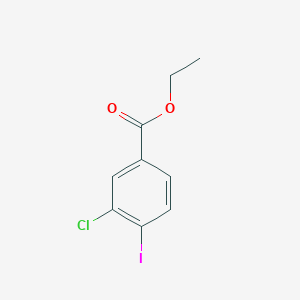

The molecular structure of “(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” is represented by the InChI code 1S/C8H12BNO2/c1-10(2)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 . This indicates that the compound contains a phenyl ring with a boronic acid group and a dimethylaminoethoxy group attached to it.Chemical Reactions Analysis

Boronic acids, including “(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid”, are known to participate in a variety of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction that is widely used in organic synthesis .Physical And Chemical Properties Analysis

“(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid” is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 165 .科学研究应用

催化去硼反应

该化合物可用于二醇硼酸酯的催化去硼反应 . 该过程是烯烃的正式反马氏加氢甲基化 . 去硼反应还用于δ-®-康尼辛和吲哚利啶209B的正式全合成 .

铃木-宫浦偶联反应

该化合物用作钯催化的铃木-宫浦偶联反应的试剂 . 这是一种交叉偶联反应,用于形成碳-碳键 .

一锅法ipso硝化

该化合物可用于芳基硼酸的一锅法ipso硝化 . 该过程包括更广泛的杂环和官能团底物范围 .

镍催化的交叉偶联

该化合物可用于镍催化的色烯缩醛和硼酸的交叉偶联 . 这是一种交叉偶联反应,用于形成碳-碳键 .

铑催化的不对称加成反应

该化合物可用作铑催化的不对称加成反应的试剂 . 这是一种反应,用于形成不对称碳-碳键 .

钯催化的C-OH键活化

该化合物可用作钯催化的C-OH键活化的试剂 . 这是一种反应,用于活化C-OH键 .

推拉型芳基乙烯二嗪生色团的制备

该化合物可用于推拉型芳基乙烯二嗪生色团的制备 . 这些是一种用于各种光学应用的生色团 .

低密度包装泡沫的制备

作用机制

Target of Action

The primary target of (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound, being an organoboron reagent, plays a crucial role in this pathway .

Pharmacokinetics

It’s known that organoboron compounds, in general, are relatively stable and readily prepared . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of a wide array of diverse molecules . The compound’s action can lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Action Environment

The action of (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is influenced by environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and tolerant to various functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of other functional groups and the overall reaction conditions.

实验室实验的优点和局限性

(2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid has several advantages for use in lab experiments. It is a colorless, crystalline solid that is soluble in many organic solvents, making it a versatile compound for various experiments. Additionally, it is relatively easy to synthesize and can be isolated by extraction with ethyl acetate. However, it is important to note that (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is a highly reactive compound, and care must be taken to ensure that it is handled safely.

未来方向

The potential future directions for (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid are numerous. It has been shown to have potential applications in the synthesis of pharmaceuticals and polymers, as well as in the study of biochemical and physiological effects. Additionally, it has potential applications in the synthesis of organic compounds, such as alcohols, amines, and carboxylic acids. Additionally, further research is needed to better understand its potential anti-inflammatory, antioxidant, and anti-cancer properties. Finally, further research is needed to understand the potential toxicological effects of (2-(2-(Dimethylamino)ethoxy)phenyl)boronic acid.

属性

IUPAC Name |

[2-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQFAMKKWIRVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)

![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)

![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)

![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)

![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)